![molecular formula C21H14ClF3N2O5 B2988184 [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 478048-62-3](/img/structure/B2988184.png)
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound's structure comprises a combination of aromatic rings and functional groups, contributing to its reactivity and versatility in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate involves multiple steps, each requiring precise reaction conditions. The process generally begins with the formation of the key intermediate [4-(4-chlorophenoxy)-3-nitrophenyl]methyl alcohol, which is then coupled with N-[3-(trifluoromethyl)phenyl]carbamic acid. Common reagents in this process include chlorinating agents, nitrating agents, and coupling catalysts. The reaction conditions typically involve controlled temperatures and solvent environments to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized batch or continuous flow processes. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency. The industrial synthesis may also involve purification techniques such as recrystallization and chromatography to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: : Converts the aromatic rings into quinones or other oxidized derivatives.
Reduction: : Reduces nitro groups to amines.
Substitution: : Halogen substitution on the aromatic rings and nucleophilic substitution on carbamate groups.
Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Employs reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Substitution: : Utilizes nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products: The major products from these reactions vary depending on the specific reaction type but commonly include amines, substituted aromatic compounds, and modified carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound's unique structure allows it to interact with biological macromolecules, making it a valuable tool in bioconjugation and labeling studies.
Medicine: In medicine, its potential pharmacological properties are explored for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: Industrially, it finds applications in the production of specialty chemicals, polymers, and advanced materials due to its versatile chemical reactivity.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's functional groups can form covalent bonds or non-covalent interactions with these targets, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds:
4-(4-chlorophenoxy)aniline: : Unlike [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate, this compound lacks the nitro and carbamate groups, leading to different reactivity and applications.
3-nitrophenyl N-(3-(trifluoromethyl)phenyl)carbamate: : This compound has a similar carbamate structure but differs in the substitution pattern on the aromatic rings, affecting its chemical properties and reactivity.
Unique Features: The presence of both chlorophenoxy and trifluoromethyl groups in this compound makes it uniquely reactive and suitable for specific scientific applications that similar compounds may not be able to fulfill.
List of Similar Compounds
4-(4-chlorophenoxy)aniline
3-nitrophenyl N-(3-(trifluoromethyl)phenyl)carbamate
N-(3-trifluoromethylphenyl)-N'-nitro-phenylcarbamate
So, how's that for a deep dive into this compound? What are you using this information for?
Eigenschaften
IUPAC Name |
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O5/c22-15-5-7-17(8-6-15)32-19-9-4-13(10-18(19)27(29)30)12-31-20(28)26-16-3-1-2-14(11-16)21(23,24)25/h1-11H,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFOBRAPFCQRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2988103.png)
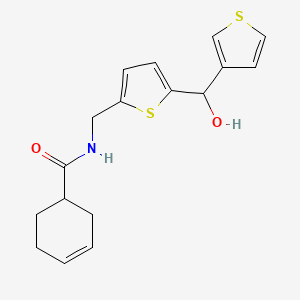
![N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2988108.png)
![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)
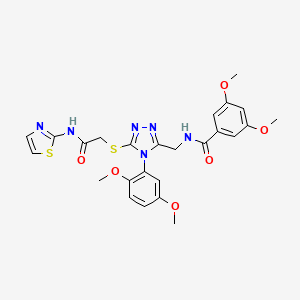
![4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2988115.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)
![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)
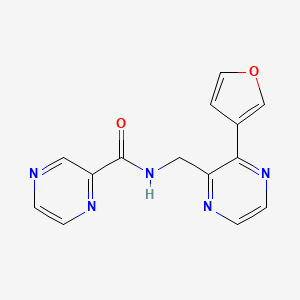
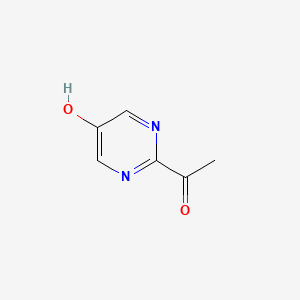
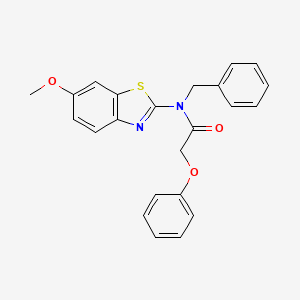
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)
